N-(1-cyanocyclohexyl)-4-iodobenzamide
説明
N-(1-Cyanocyclohexyl)-4-iodobenzamide is a synthetic benzamide derivative designed as a high-affinity ligand for cannabinoid receptor 1 (CB1) and the 18 kDa translocator protein (TSPO). Its structure features a benzamide core substituted with an iodine atom at the para position and a 1-cyanocyclohexyl group attached to the amide nitrogen (Fig. 1). This compound was developed to address challenges in positron emission tomography (PET) radiopharmaceutical design, particularly optimizing metabolic stability and reducing lipophilicity (cLogD) compared to earlier CB1 ligands like rimonabant (SR141716A) .
特性
IUPAC Name |
N-(1-cyanocyclohexyl)-4-iodobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15IN2O/c15-12-6-4-11(5-7-12)13(18)17-14(10-16)8-2-1-3-9-14/h4-7H,1-3,8-9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSAJTZNIRSOERA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)C2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Key Properties:
- Molecular Formula : C₁₄H₁₅IN₂O
- cLogD: Calculated to be lower than classical CB1 ligands, enhancing blood-brain barrier penetration while minimizing nonspecific binding .
- Synthetic Route: Synthesized via coupling of 4-iodobenzoic acid derivatives with 1-aminocyclohexanecarbonitrile under peptide-coupling conditions .
Comparison with Structurally Similar Compounds
The pharmacological profile of N-(1-cyanocyclohexyl)-4-iodobenzamide is best understood through comparison with analogs differing in substituents or target selectivity. Below is a detailed analysis (Table 1):
Table 1: Comparative Analysis of N-(1-Cyanocyclohexyl)-4-iodobenzamide and Analogous Compounds
| Compound Name | Key Structural Features | Target Affinity (Ki, nM) | Selectivity | cLogD | Application |
|---|---|---|---|---|---|
| N-(1-Cyanocyclohexyl)-4-iodobenzamide (9n) | 1-Cyanocyclohexyl, 4-iodo | CB1: 15.7; TSPO: >1,000 | CB1-selective | 3.2 | PET imaging of CB1 receptors |
| N-(4-Cyano-THP)-4-iodobenzamide (9m) | 4-Cyano-tetrahydro-2H-pyran, 4-iodo | CB1: 62; TSPO: 29 | Dual CB1/TSPO | 2.8 | PET ligand screening |
| 4-IBP | N-Benzylpiperidin-4-yl, 4-iodo | σ1: 1.3; σ2: 18.3 | σ receptor | 4.5 | Neurological research |
| N-(2-Diethylaminoethyl)-4-iodobenzamide | 2-Diethylaminoethyl, 4-iodo | Melanin-binding | Melanoma imaging | 2.1 | SPECT imaging of melanoma |
| N-Cyclopropyl-N-ethyl-4-iodobenzamide | Cyclopropyl-ethyl, 4-iodo | Undisclosed | Not reported | 3.5 | Chemical intermediate |
Structural Modifications and Target Selectivity
- Cyanocyclohexyl vs. Cyano-THP Substituents: Replacing the N-piperidine ring in classical CB1 ligands with a 1-cyanocyclohexyl group (as in 9n) enhances metabolic resistance while retaining high CB1 affinity (Ki = 15.7 nM). In contrast, the 4-cyano-tetrahydro-2H-pyran (THP) variant (9m) exhibits dual affinity for CB1 (Ki = 62 nM) and TSPO (Ki = 29 nM), likely due to conformational compatibility with TSPO’s hydrophobic pockets .
- Iodine Position and Role: The para-iodine atom in N-(1-cyanocyclohexyl)-4-iodobenzamide contributes to radiopharmaceutical utility (e.g., iodine-124 for PET). This contrasts with melanoma-targeted iodobenzamides (e.g., N-(2-diethylaminoethyl)-4-iodobenzamide), where iodine facilitates melanin binding .
Pharmacological and Physicochemical Profiles
- Lipophilicity (cLogD): The 1-cyanocyclohexyl group reduces cLogD (3.2) compared to rimonabant (cLogD ~5.0), improving solubility and brain uptake . The cyano-THP analog (9m) has even lower cLogD (2.8) but trades CB1 selectivity for TSPO binding .
- Metabolic Stability: Cyanocyclohexyl derivatives show resistance to cytochrome P450-mediated oxidation, a critical advantage over earlier CB1 ligands prone to rapid hepatic clearance .
Key Research Findings and Implications
- Selectivity Reversal via Minor Modifications: Substituting the cyanocyclohexyl group with cyano-THP (9m) shifts selectivity from CB1 to TSPO, underscoring the sensitivity of ligand-receptor interactions to steric and electronic effects .
- Pharmacophore Model Alignment: CB1’s pharmacophore requires a hydrogen-bond acceptor (cyanocyclohexyl’s nitrile) and aromatic/hydrophobic regions (iodobenzamide), which 9n satisfies. TSPO’s model, however, favors bulkier substituents (e.g., cyano-THP), explaining 9m’s dual affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
